molecular formula C8H7BrOS B2579572 3-(5-Bromothiophen-2-yl)-2-methylacrylaldehyde CAS No. 1563696-09-2

3-(5-Bromothiophen-2-yl)-2-methylacrylaldehyde

Cat. No.: B2579572
CAS No.: 1563696-09-2
M. Wt: 231.11
InChI Key: SQHZXZCKORVMJV-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-2-methylacrylaldehyde is an organic compound that features a brominated thiophene ring attached to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)-2-methylacrylaldehyde typically involves the bromination of thiophene derivatives followed by the formation of the acrylaldehyde group. One common method involves the use of 5-bromo-2-thiophenecarboxaldehyde as a starting material, which undergoes a series of reactions including aldol condensation to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-2-methylacrylaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-2-methylacrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-2-methylacrylaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromothiophen-2-yl)-2-methylacrylaldehyde is unique due to its combination of a brominated thiophene ring and an acrylaldehyde moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)-2-methylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-5H,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHZXZCKORVMJV-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(S1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(S1)Br)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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